molecular formula C10H8ClFO2 B11756233 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B11756233
M. Wt: 214.62 g/mol
InChI Key: WDXDBYWRJOARMJ-UHFFFAOYSA-N
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Description

9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Halogenation: The precursor undergoes halogenation to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.

    Cyclization: The halogenated intermediate is then subjected to cyclization reactions to form the benzoxepine ring structure.

    Oxidation/Reduction: Depending on the desired oxidation state, the compound may undergo oxidation or reduction reactions to achieve the final product.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, altering its chemical properties.

    Cycloaddition: The benzoxepine ring can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be compared with other benzoxepine derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

9-chloro-8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C10H8ClFO2/c11-9-7(12)4-3-6-8(13)2-1-5-14-10(6)9/h3-4H,1-2,5H2

InChI Key

WDXDBYWRJOARMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C2)F)Cl)OC1

Origin of Product

United States

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